molecular formula C8H7NO2 B1500444 Furo[3,2-b]pyridin-6-ylmethanol CAS No. 227938-34-3

Furo[3,2-b]pyridin-6-ylmethanol

Cat. No.: B1500444
CAS No.: 227938-34-3
M. Wt: 149.15 g/mol
InChI Key: JCSZFALMGZMMBF-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the pyridine ring.

Scientific Research Applications

Furo[3,2-b]pyridin-6-ylmethanol has several scientific research applications:

Safety and Hazards

Safety data sheets suggest that exposure to “Furo[3,2-b]pyridine-6-methanol” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Furo[2,3-b]pyridine/pyrido[30,20:4,5]furo[3,2-d]pyrimidine with different substitutions has gained renewed interest as a template for drug discovery. Furo[2,3-b]pyridine derivatives also demonstrated in vitro activity for tubulin polymerization as well as Lck and Akt kinase inhibitors .

Biochemical Analysis

Biochemical Properties

Furo[3,2-b]pyridine-6-methanol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been identified as a potent inhibitor of certain kinases, including cdc-like kinases (CLKs), which are involved in the regulation of cell cycle and RNA splicing . The compound interacts with these enzymes through binding interactions at the active site, leading to inhibition of their catalytic activity. Additionally, furo[3,2-b]pyridine-6-methanol has shown potential as a modulator of the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation .

Cellular Effects

Furo[3,2-b]pyridine-6-methanol exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The compound influences cell function by disrupting key signaling pathways, including the AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) pathways . This disruption leads to altered gene expression and inhibition of cellular proliferation.

Molecular Mechanism

At the molecular level, furo[3,2-b]pyridine-6-methanol exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of kinases, leading to enzyme inhibition . Molecular docking studies have revealed strong binding affinities of furo[3,2-b]pyridine-6-methanol to the serine/threonine kinase AKT1, ERα, and HER2, suggesting a mechanism involving the disruption of these signaling pathways . Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furo[3,2-b]pyridine-6-methanol have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that furo[3,2-b]pyridine-6-methanol can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of furo[3,2-b]pyridine-6-methanol vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Furo[3,2-b]pyridine-6-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, furo[3,2-b]pyridine-6-methanol is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Furo[3,2-b]pyridine-6-methanol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[3,2-b]pyridine-6-carbaldehyde or furo[3,2-b]pyridine-6-carboxylic acid .

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

furo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZFALMGZMMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663769
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227938-34-3
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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